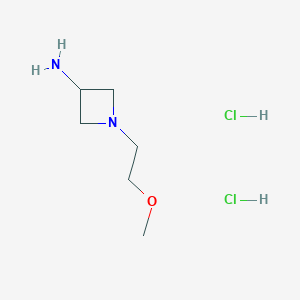

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

1-(2-methoxyethyl)azetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-9-3-2-8-4-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIGRLPWEPRRGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Azetidine Derivatives via Nucleophilic Ring-Closure

One of the foundational methods involves nucleophilic ring-closure of amino precursors. A notable approach is the reaction of aminoalkyl derivatives with suitable electrophiles under controlled conditions:

Procedure : Starting from N-t-butyl-O-trimethylsilylazetidine, the compound is treated with hydrochloric acid at room temperature, leading to ring opening and subsequent ring closure to form the azetidine core. The process involves acid hydrolysis, extraction, and purification to obtain the free azetidine ring (as per patent WO2000063168A1).

-

- Acidic hydrolysis at ambient temperature.

- Extraction with ether and washing with sodium bicarbonate.

- Crystallization under high vacuum.

This method emphasizes the use of silyl-protected azetidines, which upon acid treatment, yield the free azetidine ring.

Functionalization of the Azetidine Ring via Nucleophilic Substitution

Post ring formation, functionalization at the 3-position involves nucleophilic substitution with amines or related nucleophiles:

Amine Addition : The azetidine ring is reacted with various amines (e.g., ethylamine, isopropylamine) in the presence of coupling agents like EDCI and HOBt in solvents such as DMF or acetonitrile. This facilitates amide or amine bond formation at the 3-position.

-

- Room temperature stirring overnight.

- Use of coupling agents (EDCI, HOBt).

- Solvent systems: DMF, acetonitrile.

- Post-reaction purification via column chromatography.

This route is exemplified in the synthesis of derivatives like 2-{4-[({2-[(substituted)-amino]–2-oxoethyl}...)}.

Introduction of the 2-Methoxyethyl Side Chain

The key step involves attaching the 2-methoxyethyl group to the azetidine core:

Method : Alkylation of the azetidine nitrogen or the 3-amino group using 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide). This is often performed under basic conditions to facilitate nucleophilic substitution.

-

- Use of bases such as potassium carbonate or sodium hydride.

- Solvent: acetonitrile or dichloromethane.

- Temperature: ambient to slightly elevated (25-50°C).

- Duration: several hours to overnight.

Example : In the synthesis of related azetidine derivatives, the 2-methoxyethyl group is introduced by reacting the aminoazetidine with 2-methoxyethyl chloride in the presence of a base, leading to N-alkylation.

Salt Formation: Dihydrochloride

The final step involves converting the free amine to its dihydrochloride salt:

Procedure : Bubbling hydrogen chloride gas through a stirred suspension of the free amine in ethanol or methanol at 0°C, followed by heating to reflux for 12 hours. The precipitated dihydrochloride salt is then filtered, washed, and dried.

-

- Controlled addition of HCl gas at low temperature.

- Reflux to ensure complete protonation.

- Purification by filtration and washing with methyl tert-butyl ether.

This method ensures high purity of the dihydrochloride salt, which is often more stable and suitable for pharmaceutical applications.

Summary Data Table of Preparation Methods

| Step | Methodology | Reagents | Solvent | Conditions | Key Notes |

|---|---|---|---|---|---|

| 1 | Acid hydrolysis of silyl-protected azetidine | Hydrochloric acid | Ether, water | Room temp, 1 hr | Silyl protection removal, ring formation |

| 2 | Nucleophilic substitution of amino group | Amines (ethyl, isopropyl) | DMF, acetonitrile | Room temp, overnight | Coupling with EDCI/HOBt |

| 3 | Alkylation with 2-methoxyethyl halide | 2-Methoxyethyl chloride | Acetonitrile | 25-50°C, several hrs | Base (K2CO3) used |

| 4 | Salt formation | HCl gas | Ethanol, methanol | 0°C to reflux | Precipitation of dihydrochloride |

Research Findings and Optimization

Research indicates that the yields and purity of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride are optimized by:

- Using silyl-protected intermediates to control regioselectivity.

- Employing mild acid hydrolysis to prevent ring degradation.

- Utilizing efficient coupling agents (EDCI, HOBt) for amide bond formation.

- Conducting alkylation under inert atmospheres to prevent side reactions.

- Ensuring complete protonation during salt formation for high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles like halides, amines, and thiols.

Major Products Formed:

Oxidation products: Depending on the oxidizing agent, products may include aldehydes, ketones, or carboxylic acids.

Reduction products: Reduced forms of the compound, such as primary or secondary amines.

Substitution products: Compounds with different substituents replacing the methoxyethyl group.

Aplicaciones Científicas De Investigación

Preliminary studies indicate that 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Key findings include:

- Neurotransmitter Interaction : The compound may interact with serotonin and dopamine receptors, suggesting implications for mood regulation and treatment of neurological disorders.

- Potential Therapeutic Applications : Its unique structure allows it to engage with various biological targets, which may lead to novel treatments for central nervous system disorders.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. Results indicated that administration of the compound led to a significant reduction in anxiety-like behaviors, correlating with increased serotonin levels in the brain.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound demonstrated effectiveness against various pathogens. In vitro tests showed that the compound inhibited the growth of Pseudomonas aeruginosa and Micrococcus luteus, highlighting its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and applications of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride with analogous azetidine derivatives:

Key Comparative Findings

Impact of Substituents on Solubility and Reactivity

- Hydrophilicity : The 2-methoxyethyl group in the target compound increases hydrophilicity compared to analogs like 1-(propan-2-yl)azetidin-3-amine dihydrochloride (isopropyl substituent), which is more lipophilic .

- Reactivity : The unsubstituted amine in azetidin-3-amine dihydrochloride allows for broader reactivity in nucleophilic substitutions, whereas the target compound’s methoxyethyl group may direct reactions to specific positions .

Pharmacological Implications

- Heterocyclic Substitution : Pyrimidinyl-substituted analogs (e.g., 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride ) exhibit enhanced binding to enzymes and receptors due to π-π interactions, contrasting with the target compound’s ether-linked group .

- Dopamine Uptake Inhibition : GBR 12783 dihydrochloride highlights how bulky substituents (e.g., diphenylmethoxyethyl) can optimize target selectivity, a feature adjustable in the target compound through side-chain modifications .

Actividad Biológica

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a compound notable for its unique azetidine ring structure, which contributes to its biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₇H₁₄Cl₂N₂O, with a molecular weight of approximately 188.11 g/mol. The compound is typically encountered in its dihydrochloride salt form, enhancing its solubility and stability for various applications in medicinal chemistry.

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential implications for mood regulation and neuropharmacology. Its azetidine structure allows for diverse interactions with biological targets, although specific mechanisms remain to be fully elucidated.

Interaction Studies

Preliminary data suggest that this compound exhibits binding affinities with various receptors and enzymes. These interactions may influence neurotransmitter release and receptor activation, which are critical in treating neurological disorders.

Neuropharmacological Effects

Studies have indicated that this compound could serve as a potential therapeutic agent for central nervous system disorders. Its ability to modulate neurotransmitter systems may offer new avenues for treatment strategies in conditions such as depression and anxiety.

Antimicrobial Activity

The compound's azetidine structure has been associated with antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, azetidinone derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial capabilities .

Case Studies and Experimental Data

Several studies have explored the biological activity of related azetidine compounds. For example:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Azetidinone A | Staphylococcus aureus | 5 µg/mL |

| Azetidinone B | Escherichia coli | 10 µg/mL |

| This compound | TBD | TBD |

Note: The specific MIC for this compound remains to be determined through further studies.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust. Ensure static discharge prevention in areas with flammable solvents .

- Storage : Keep containers tightly closed in cool, dry conditions away from ignition sources. Segregate from oxidizing agents .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .

Q. What are effective synthetic routes for preparing this compound?

- Methodological Answer :

- Step 1 : Synthesize the azetidine precursor via nucleophilic substitution or ring-closing metathesis. For example, react 3-azetidinone with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Form the dihydrochloride salt by treating the free base with concentrated HCl in a polar aprotic solvent (e.g., dioxane) at room temperature. Stir for 1–2 hours, then concentrate under reduced pressure .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Typical yields range from 70–90% after recrystallization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data during structural elucidation of azetidine derivatives?

- Methodological Answer :

- Data Cross-Validation : Compare experimental -NMR (e.g., δ 3.79 ppm for methoxy protons, δ 9.00 ppm for ammonium protons in DMSO-) with computational predictions (DFT or molecular modeling) .

- Isotopic Labeling : Use - or -labeled precursors to confirm assignments of ambiguous peaks .

- Supplementary Techniques : Pair NMR with high-resolution mass spectrometry (HR-MS) and IR spectroscopy to validate functional groups (e.g., NH stretches at ~3200 cm) .

Q. What strategies optimize the purification of this compound to achieve >95% purity?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at −20°C to isolate high-purity crystals. Monitor solubility profiles to avoid co-precipitation of impurities .

- Chromatography : Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) for challenging separations. Adjust pH to 2–3 to enhance peak resolution .

- Quality Control : Validate purity via HPLC (≥98% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze degradation products monthly via LC-MS to identify hydrolysis or oxidation pathways (e.g., methoxy group cleavage) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for color changes or precipitate formation .

- Long-Term Storage : Recommend −20°C in amber vials under argon to minimize moisture and oxidative degradation .

Q. How can contradictory data in reaction yields or spectroscopic results be systematically addressed?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (solvent purity, temperature control) and validate equipment calibration (e.g., NMR spectrometers) .

- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., dimerization or over-alkylation) that may skew yields .

- Collaborative Validation : Share samples with independent labs to confirm structural and analytical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.